Entacapone-3-beta-D-glucuronide is a significant metabolite of entacapone, a selective and reversible catechol-O-methyltransferase inhibitor used primarily in the treatment of Parkinson's disease. This compound is formed through the conjugation of entacapone with glucuronic acid, a process that enhances its solubility and facilitates excretion from the body. The primary source of entacapone-3-beta-D-glucuronide is human metabolism, where it is produced by the action of UDP-glucuronosyltransferases.
Entacapone-3-beta-D-glucuronide belongs to the class of glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates, including drugs and endogenous substances. This metabolic pathway is crucial for detoxifying and eliminating potentially harmful compounds from the body.
The synthesis of entacapone-3-beta-D-glucuronide occurs predominantly through glucuronidation, a biochemical process facilitated by UDP-glucuronosyltransferases. The enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group on the entacapone molecule.
The molecular formula for entacapone-3-beta-D-glucuronide is CHNO, indicating that it contains 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms. The structure features a glucuronic acid moiety linked to the hydroxyl group at position 3 of entacapone.
Entacapone-3-beta-D-glucuronide primarily participates in metabolic reactions that involve its conversion back to entacapone or further metabolic transformations.
The mechanism of action for entacapone-3-beta-D-glucuronide primarily revolves around its role as a metabolite in enhancing the pharmacokinetic profile of entacapone. By increasing solubility and facilitating renal excretion, this metabolite helps maintain therapeutic levels of entacapone in plasma.
Studies indicate that approximately 70% of urinary metabolites following entacapone administration consist of its glucuronides, including entacapone-3-beta-D-glucuronide, which underscores its significance in pharmacotherapy for Parkinson's disease .
Entacapone-3-beta-D-glucuronide serves several important roles in scientific research:
Glucuronidation is a pivotal Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, enhancing the water solubility of lipophilic compounds for renal/biliary excretion. This process conjugates glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to substrates via hydroxyl, carboxyl, or amine groups [5] [8]. Approximately 15-20% of clinically used drugs undergo glucuronidation, with UGT1A and UGT2B families being the primary isoforms in human metabolism [8]. The reaction facilitates detoxification but can also generate pharmacologically active metabolites (e.g., morphine-6-glucuronide) [8].
Entacapone is a nitrocatechol-structured COMT inhibitor (MW: 305.29 g/mol) used adjunctively with levodopa/carbidopa in Parkinson's disease [1] [6]. It acts peripherally to block COMT-mediated degradation of levodopa to 3-O-methyldopa (3-OMD), thereby prolonging levodopa's plasma half-life and enhancing dopamine bioavailability in the CNS [1] [9]. Key pharmacological attributes include:
Entacapone-3-β-D-glucuronide constitutes >90% of entacapone's metabolic clearance, formed via UGT-mediated conjugation at the 3-hydroxyl group [1] [7] [9]. This metabolite is biologically inactive regarding COMT inhibition but governs entacapone's elimination kinetics. Key characteristics include:
Table 1: Metabolic Fate of Entacapone
Parameter | Entacapone | Entacapone-3-β-D-Glucuronide |
---|---|---|
Primary UGT Isoforms | UGT1A9, UGT1A1 | N/A (metabolite) |
CL~int~ (μL/min/mg) | 182 (UGT1A9) | Not applicable |
Excretion Routes | Hepatic metabolism | Renal (10%), Biliary (90%) |
Bioactivity | COMT inhibitor | Inactive |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0